Foslevodopa is an L-tyrosine derivative that is L-dopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of levodopa which is used for the treatment of Parkinson's disease. It has a role as an antiparkinson drug and a prodrug. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and an O-phosphoamino acid. It is functionally related to a L-dopa. Foslevodopa is under investigation in clinical trial NCT04750226 (Study to Assess Adverse Events and Change in Disease Activity of 24-hour Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Advanced Parkinson's Disease).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
5-hydroxyimidazole-4-carboxamide is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by an aminocarbonyl group. It has a role as an antineoplastic agent. It is a monocarboxylic acid amide and a hydroxyimidazole. FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome).
FFPM is a novel PDE4 inhibitor that has an IC50 of 26 nM and good selectivity over other PDEs. It may improve learning and memory abilities of patients. The drug also penetrates the blood−brain barrier well.
FGF/PDGF/VEGF RTK Inhibitor is a potent, reversible, atp-competitive inhibitor against pdgfrβ, fgfr-1, and vegfr-2 (ic50 = 20, 90, and 240 nm, respectively) and effectively suppresses vegf-stimulated proliferation of hmvecs (ec50 = 420 nm).
FGFR-IN-1 is an inhibitor of FGF receptor 4 (FGFR4; IC50 = 1.3 nM). It is selective for FGFR4 over FGFR1 and a panel of 36 kinases (IC50s = >10 µM for all). It inhibits proliferation of Hep3B and Huh7 hepatic cancer cells with IC50 values of 1.1 and 2.5 nM, respectively. FGFR-IN-1 reduces tumor growth by 62.7 and 70.8% in a Huh7 mouse xenograft model when administered at doses of 30 and 100 mg/kg per day, respectively. FGFR4-IN-1 is a potent and selective FGFR4 inhibitor. FGFR4 may be a novel therapeutic target for gastric cancer.
Fmoc-N-amido-PEG5-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.